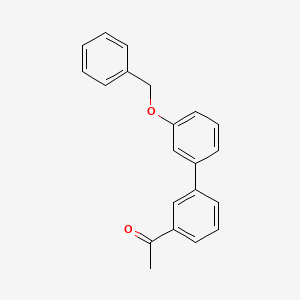

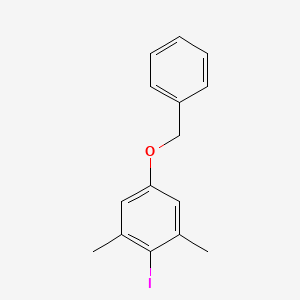

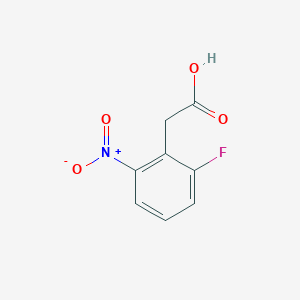

3-Acetyl-3'-benzyloxybiphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-Acetyl-3'-benzyloxybiphenyl" is not directly mentioned in the provided papers. However, the papers do discuss various acetyl-containing compounds and their chemical properties, which can provide insights into the behavior of acetyl groups in different chemical contexts. For instance, the nitration of 3-acetylbenzo[b]thiophen under various conditions suggests how acetyl groups might react under electrophilic aromatic substitution conditions . The study of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide provides information on the molecular structure and properties of a compound with an acetoxy group, which is related to the acetyl group .

Synthesis Analysis

The synthesis of related compounds involves various reagent systems and conditions. For example, the reagent system of DMPBI-acetic acid is used for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones, which could be relevant if the synthesis of "3-Acetyl-3'-benzyloxybiphenyl" involves similar epoxy ketone intermediates . Additionally, the synthesis of 1,3-bis(acetylacetonyloxy)benzene through Claisen condensation demonstrates a method for introducing acetyl groups into a benzene ring, which might be applicable to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of compounds with acetyl or related groups can be determined using techniques such as X-ray diffraction, as seen in the analysis of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . Density functional theory (DFT) calculations are also employed to predict the molecular geometry and electronic properties, which could be used to analyze the structure of "3-Acetyl-3'-benzyloxybiphenyl" .

Chemical Reactions Analysis

The chemical reactivity of acetyl groups can be inferred from studies on similar compounds. For instance, the nitration of 3-acetylbenzo[b]thiophen shows how acetyl groups can influence the reactivity of the benzene ring to electrophilic attack . The antioxidant properties of acetyl-containing compounds, as determined by DPPH free radical scavenging tests, could also be relevant to the reactivity of "3-Acetyl-3'-benzyloxybiphenyl" .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetyl-containing compounds are characterized using various spectroscopic and computational methods. The IR spectroscopy, UV-Vis, and NMR techniques provide information on the vibrational frequencies, electronic transitions, and chemical environment of the molecules . The thermodynamic properties and molecular electrostatic potential (MEP) maps are calculated using DFT to understand the stability and reactivity of the molecules .

Aplicaciones Científicas De Investigación

Metabolic Pathways and Antitumor Activities

3-Acetyl-3'-benzyloxybiphenyl has shown relevance in scientific studies exploring metabolic pathways and potential antitumor activities. One study discusses the significant role metabolism plays in the mode of action of 2-(4-Aminophenyl)benzothiazoles, which are known for their antitumor activity. The study highlighted that N-Acetylation and oxidation are the main metabolic transformations of these compounds, with the 3'-substituent playing a critical role in determining the predominant process. Interestingly, N-Acetylation led to a drastic dyschemotherapeutic effect in vitro for certain derivatives (Chua et al., 1999).

Another study synthesized 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives and evaluated their antiproliferative activities against cancer cells. The study found that certain derivatives exhibited high effectiveness against specific cancer cell lines, indicating potential therapeutic applications (Linhong Jin et al., 2006).

Enzyme Inhibition for Therapeutic Purposes

3-Acetyl-3'-benzyloxybiphenyl derivatives have been studied for their ability to inhibit certain enzymes, which could be beneficial for therapeutic applications. For instance, the inhibition of acetylcholinesterase by two arylderivatives has been explored, with the study providing insights into their potential use as leads for new anti-Alzheimer disease drugs (Correa-Basurto et al., 2006).

Synthesis of Heterocyclic Compounds

The compound has also been involved in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical synthesis. A study synthesized novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents, expanding its potential applications beyond antitumor activities (Chawla et al., 2010).

Safety and Hazards

Direcciones Futuras

While specific future directions for 3-Acetyl-3’-benzyloxybiphenyl are not mentioned in the available resources, research into similar compounds suggests potential areas of interest. For example, the development of new molecules with potent activity against otherwise highly resistant pathogens is a future direction for aminoglycosides . Additionally, the remodeling of (aza)indole/benzofuran skeletons for the synthesis of substituted pyridines with diverse functional groups is another area of interest .

Propiedades

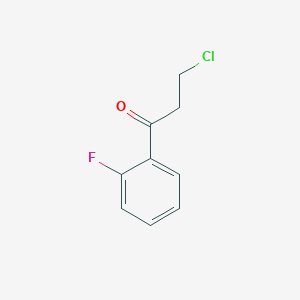

IUPAC Name |

1-[3-(3-phenylmethoxyphenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-16(22)18-9-5-10-19(13-18)20-11-6-12-21(14-20)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFLKIGWZXMINJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-Aminophenoxy)phenyl]acetamide](/img/structure/B1342009.png)

![2-Fluorobenzo[d]thiazol-6-amine](/img/structure/B1342049.png)